2-HBA

概要

説明

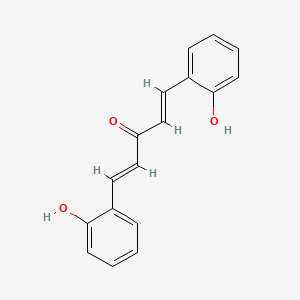

2-ヒドロキシベンジリデンアセトン(2-HBA)は、強力な生物活性を有することで知られるクルクミンの人工類似体です。これは、NAD(P)H:キノンアクセプターオキシドレダクターゼ1(NQO1)の有効な誘導剤であり、カスパーゼ-3およびカスパーゼ-10を活性化できるため、アポトーシスおよび解毒経路において重要です .

準備方法

合成経路と反応条件

2-ヒドロキシベンジリデンアセトンは、2-ヒドロキシベンズアルデヒドとアセトンの縮合反応によって合成できます。反応には、一般的に、還流条件下で水酸化ナトリウムまたは水酸化カリウムなどの塩基触媒を使用します。反応は次のようになります。

2-ヒドロキシベンズアルデヒド+アセトンNaOH2-ヒドロキシベンジリデンアセトン

工業的製造方法

2-ヒドロキシベンジリデンアセトンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、高収率と純度を確保するために、反応条件を慎重に制御することが含まれます。製品は、再結晶またはクロマトグラフィーなどの技術を使用して精製されます。

化学反応の分析

反応の種類

2-ヒドロキシベンジリデンアセトンは、次のようなさまざまな化学反応を起こします。

酸化: 対応するキノンを形成するために酸化される可能性があります。

還元: 還元反応によって、ヒドロキシベンジリデン誘導体に転換できます。

置換: 求電子置換反応が芳香環で起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンまたはニトロ化剤などの試薬を、酸性または塩基性条件下で使用できます。

主要な生成物

酸化: キノンおよびその他の酸化誘導体。

還元: ヒドロキシベンジリデン誘導体。

置換: ハロゲン化またはニトロ化されたベンジリデンアセトン誘導体。

科学的研究の応用

Pharmaceutical Applications

1. Analgesic and Anti-inflammatory Uses

- Salicylic acid is primarily known for its analgesic and anti-inflammatory properties. It is a key ingredient in the formulation of aspirin (acetylsalicylic acid), which is widely used for pain relief, fever reduction, and anti-inflammatory purposes .

2. Dermatological Treatments

- Salicylic acid is extensively used in dermatology for treating conditions such as acne, psoriasis, and dandruff due to its keratolytic properties. It helps in exfoliating the skin by promoting the shedding of dead skin cells .

3. Antiseptic Properties

- Its antimicrobial and antiseptic properties make it effective in treating warts and other skin infections. Salicylic acid penetrates the epidermis effectively, reaching depths of 3 to 4 mm to exert its therapeutic effects .

| Application | Formulation | Indications |

|---|---|---|

| Pain Relief | Aspirin | Headaches, arthritis |

| Acne Treatment | Creams/Gels | Acne vulgaris |

| Psoriasis Treatment | Ointments | Psoriasis, ichthyosis |

| Wart Removal | Topical Solutions | Common warts |

Cosmetic Applications

1. Exfoliation and Skin Care

- Salicylic acid is a popular ingredient in many skincare products due to its ability to exfoliate the skin and reduce oiliness. It is often included in formulations targeting acne and oily skin conditions .

2. Anti-Aging Products

- Recent studies suggest that salicylic acid may improve skin texture and tone, making it a valuable component in anti-aging formulations aimed at reducing wrinkles and roughness .

| Cosmetic Product Type | Functionality | Target Conditions |

|---|---|---|

| Cleansers | Deep cleansing | Oily skin |

| Exfoliants | Skin renewal | Dullness, uneven texture |

| Moisturizers | Hydration with exfoliation | Aging skin |

Agricultural Applications

1. Plant Growth Regulation

- Salicylic acid plays a significant role in plant defense mechanisms against pathogens. It enhances systemic acquired resistance (SAR) in plants, helping them to combat diseases effectively .

2. Herbicide Formulation

- In agricultural chemistry, salicylic acid is utilized as an active ingredient in certain herbicides due to its ability to modulate plant growth responses .

Industrial Applications

1. Chemical Synthesis

- Salicylic acid serves as an intermediate in the synthesis of various chemicals including dyes and pesticides. It is involved in producing organic phosphorus pesticides such as Isocarbophos and intermediates for rodenticides like warfarin .

2. Rubber Industry

- In the rubber industry, salicylic acid is used as an anti-scorching agent and for producing ultraviolet absorbents .

Case Study 1: Efficacy in Acne Treatment

A clinical study evaluated the effectiveness of salicylic acid in treating acne vulgaris among adolescents. Participants using a gel formulation containing 2% salicylic acid showed significant improvement in lesion counts compared to the placebo group over a 12-week period.

Case Study 2: Agricultural Impact

Research demonstrated that foliar application of salicylic acid enhanced disease resistance in tomato plants against bacterial wilt, leading to increased yield and improved fruit quality.

作用機序

2-ヒドロキシベンジリデンアセトンは、主にKeap1-Nrf2-ARE経路を介した解毒酵素の誘導によってその効果を発揮します。これはカスパーゼ-3およびカスパーゼ-10を活性化し、アポトーシスにつながります。この化合物は、NQO1とグルタチオンレダクターゼの比活性を増加させ、細胞の抗酸化能力を強化します .

類似化合物との比較

2-ヒドロキシベンジリデンアセトンは、解毒酵素とアポトーシスの誘導における二重の役割のために、他の類似の化合物とは異なります。類似の化合物には、次のものがあります。

クルクミン: 抗炎症作用と抗酸化作用で知られる親化合物。

ビス(2-ヒドロキシベンジリデン)アセトン: 同様の生物活性を有する別の類似体。

ヒドロキシベンジリデンアセトフェノン: 構造が似ていますが、生物活性プロファイルが異なります。

2-ヒドロキシベンジリデンアセトンは、NQO1の強力な誘導と複数のカスパーゼを活性化できる能力のために目立っており、研究と潜在的な治療用途の両方において貴重な化合物です .

生物活性

2-Hydroxybenzylideneacetone (2-HBA) is a synthetic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

- Molecular Formula : C15H14O2

- Molecular Weight : 226.27 g/mol

- Structure : this compound features a hydroxyl group and a benzylidene moiety, which contribute to its reactivity and biological properties.

This compound primarily functions as an inducer of the Keap1-Nrf2-ARE pathway , which is crucial for cellular defense against oxidative stress. This pathway enhances the expression of various detoxifying enzymes and antioxidants, thus playing a protective role in cellular environments exposed to oxidative damage.

Key Actions:

- Induction of Antioxidant Enzymes : this compound increases the activity of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione reductase, which are vital for maintaining cellular redox balance .

- Cell Cycle Arrest and Apoptosis : At higher concentrations, this compound induces G2/M cell cycle arrest and triggers apoptosis in cancer cell lines. This effect is mediated through p53-independent pathways involving caspase activation .

In Vitro Studies

- Cellular Effects : In studies involving Hepa1c1c7 cells, treatment with 0.15 μM of this compound resulted in a doubling of NQO1 specific activity. In L1210 leukemia cells, concentrations as low as 0.6 μM increased both NQO1 and glutathione levels significantly .

- Apoptotic Induction : Research indicates that concentrations ranging from 5 to 15 μM can lead to significant apoptosis through caspase-mediated pathways, highlighting its potential as a chemotherapeutic agent .

In Vivo Studies

- Cancer Prevention : In animal models treated with carcinogens like DMBA (7,12-dimethylbenz[a]anthracene), administration of this compound reduced the expression of oncogenes such as Ha-ras. This suggests a protective effect against chemical-induced carcinogenesis .

Case Studies

Several studies have documented the effects of this compound on various cell lines:

特性

IUPAC Name |

(1E,4E)-1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c18-15(11-9-13-5-1-3-7-16(13)19)12-10-14-6-2-4-8-17(14)20/h1-12,19-20H/b11-9+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVAHBUBGBLIEY-WGDLNXRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C=CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-52-9 | |

| Record name | Bis(2-hydroxybenzal)acetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological effects of 2-HBA?

A1: this compound exhibits multiple pharmacological functions, including anti-inflammatory and anti-proliferative activities. [] These effects are partly attributed to the inhibition of cyclooxygenase-2 (COX-2) and modulation of the transcription factor NF-κB. [, ]

Q2: How does the presence of glucose in β-D-salicin, a precursor to this compound, impact its activity?

A2: While glucose enhances the physicochemical properties of the benzyl moiety in β-D-salicin, β-D-salicin itself does not possess anti-inflammatory or anti-proliferative activity. It is metabolized into this compound in the gastrointestinal tract and bloodstream, where it exerts its pharmacological effects. []

Q3: How does this compound compare to aspirin (acetylsalicylic acid) in terms of COX-2 inhibition?

A3: While both this compound and aspirin inhibit COX-2, a study found that the 4-hydroxybenzoate zinc (4-HBZn) complex exhibited preferential COX-2 inhibition compared to this compound and aspirin. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C₇H₆O₃, and its molecular weight is 138.12 g/mol.

Q5: How can this compound be synthesized?

A5: One method for synthesizing this compound involves the reaction of salicylaldehyde with propanone. [] Additionally, metabolically engineered strains of Corynebacterium glutamicum have been developed to produce this compound from glucose through the shikimate pathway. []

Q6: What spectroscopic techniques are used to characterize this compound?

A6: this compound and its derivatives can be characterized using techniques like FTIR, UV-vis, 1H NMR, and 13C NMR analyses. [, , ]

Q7: How does the position of the hydroxyl group affect the reactivity of hydroxybutyric acid salts in reactions with ditelluratocuprate(III)?

A7: The reaction rate of hydroxybutyric acid salts with ditelluratocuprate(III) varies based on the position of the hydroxyl group, with different rate constants observed for 2-hydroxy butyric acid salt (2-HBAS) and 3-hydroxy butyric acid salt (3-HBAS). []

Q8: What is the role of NaOCl in the synthesis of Schiff base polymers from this compound?

A8: NaOCl acts as an oxidant in the oxidative polymerization of this compound to form Schiff base polymers. []

Q9: What are some applications of this compound-based polymers?

A9: this compound-based polymers have shown potential in various fields. For instance, they can be used as neutral carriers in the construction of copper-selective carbon paste electrodes. [] They also exhibit semiconductive properties, making them suitable for applications in electronics. [, ]

Q10: How does the structure of this compound-based salts impact their solubility?

A10: The supramolecular architecture of this compound-based salts, influenced by the hydrogen bonding preferences of the coformers, plays a crucial role in their solubility. Salts containing coformers that favor intermolecular hydrogen bonds tend to have higher dimensionality and lower solubility compared to those with coformers promoting discrete structures. []

Q11: What computational methods are used to study this compound and its derivatives?

A12: Density Functional Theory (DFT) calculations, particularly at the B3LYP level, are employed to determine the lattice energies of this compound complexes. [] These calculations provide insights into the stability and interactions within the crystal structures.

Q12: How is molecular modeling used to study the properties of this compound?

A13: Molecular modeling techniques, such as those employed in the development of the HBB2-pol water model, utilize ab initio calculations to accurately describe water interactions, including those involving this compound. [, , ] These models aid in understanding the behavior of this compound in aqueous environments.

Q13: How does the substituent effect impact intramolecular hydrogen bonding in this compound derivatives?

A14: Studies using DFT calculations (B3LYP and MP2 methods) have shown that electron-donating substituents in 5-X-2-HBA derivatives strengthen the intramolecular hydrogen bond, while electron-withdrawing substituents weaken it. [] This relationship is reflected in the linear correlation observed between Hammett coefficients and hydrogen bond formation energy. []

Q14: What advanced oxidation processes are effective for degrading this compound in wastewater?

A15: Advanced oxidation processes (AOPs), such as the UV/H2O2 and Fenton processes, have been investigated for degrading this compound in wastewater. The Fenton process, involving a mixture of hydrogen peroxide and Fe2+ ions, has demonstrated higher efficiency for this compound degradation under acidic conditions compared to the UV/H2O2 process. [, ]

Q15: What are the by-products of this compound photocatalytic degradation using TiO2 thin films?

A16: The primary by-products identified during the photocatalytic degradation of this compound by TiO2 thin films are 2,5-dihydroxybenzoic acid (2,5-DHBA) and 2,3-dihydroxybenzoic acid (2,3-DHBA). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。